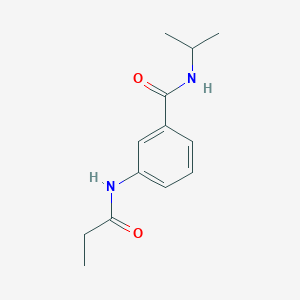![molecular formula C18H21N3O2 B269196 3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B269196.png)
3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide, also known as ABT-702, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of adenosine kinase inhibitors, which are known to modulate the levels of adenosine in the body. Adenosine is an endogenous nucleoside that plays a crucial role in various physiological processes, including neurotransmission, inflammation, and immune response.
Wirkmechanismus
3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide exerts its pharmacological effects by inhibiting the activity of adenosine kinase, which is an enzyme that catalyzes the phosphorylation of adenosine to form adenosine monophosphate (AMP). By inhibiting adenosine kinase, 3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide increases the levels of extracellular adenosine, which can activate the adenosine receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been shown to modulate various biochemical and physiological processes in the body, including neurotransmission, inflammation, and immune response. By modulating the levels of adenosine, 3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide can affect the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. In inflammation, 3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide can reduce the production of pro-inflammatory cytokines and chemokines by immune cells. In the immune response, 3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide can modulate the activity of T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for adenosine kinase. However, 3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has several limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide, including its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer, future research could focus on the development of combination therapies that target both adenosine kinase and other pathways involved in cancer growth and proliferation. In inflammation, future research could focus on the development of more potent and selective adenosine kinase inhibitors that can modulate the immune response without causing toxicity. In neurological disorders, future research could focus on the development of novel delivery systems that can target 3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide to specific regions of the brain.
Synthesemethoden
The synthesis of 3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide involves the reaction of 3-nitrobenzoic acid with sec-butylamine to form N-(sec-butyl)-3-nitrobenzamide, which is then reduced to N-(sec-butyl)-3-aminobenzamide. The final step involves the reaction of N-(sec-butyl)-3-aminobenzamide with aniline-2-carbonyl chloride to form 3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurological disorders. In cancer, 3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by modulating the levels of adenosine in the tumor microenvironment. In inflammation, 3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by immune cells. In neurological disorders, 3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
Produktname |
3-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide |
|---|---|
Molekularformel |
C18H21N3O2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-butan-2-yl-3-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C18H21N3O2/c1-3-13(2)19-17(22)14-8-7-11-16(12-14)21-18(23)20-15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,19,22)(H2,20,21,23) |
InChI-Schlüssel |
CPISWIJYXDUXFK-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyethyl)-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B269113.png)
![3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269114.png)
![N-benzoyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269116.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269119.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B269120.png)
![4-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269123.png)
![N-(2-furoyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269124.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B269125.png)
![N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B269128.png)

![2-(3-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B269131.png)
![N-isopropyl-3-({[(phenylacetyl)amino]carbothioyl}amino)benzamide](/img/structure/B269132.png)
![N-propionyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269133.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B269136.png)